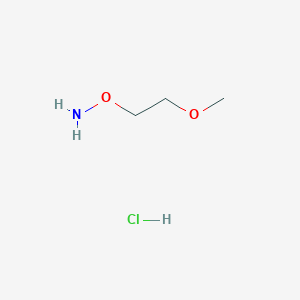

O-(2-Methoxyethyl)hydroxylamine hydrochloride

Description

Properties

IUPAC Name |

O-(2-methoxyethyl)hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2.ClH/c1-5-2-3-6-4;/h2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGOQGWUUYLYLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620255 | |

| Record name | O-(2-Methoxyethyl)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82172-73-4 | |

| Record name | O-(2-Methoxyethyl)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with acetone oxime O-(2-methoxyethyl) ether, which undergoes acid-catalyzed hydrolysis to yield the target compound. As detailed in US5382685A , the reaction employs a mineral acid (e.g., HCl) and water in the presence of an inert hydrocarbon additive (e.g., cyclohexane). The process operates at 40–80°C, with acetone removed via azeotropic distillation to drive the equilibrium toward product formation.

Key Parameters:

-

Acid Concentration: Hydrochloric acid (30–37% w/w) ensures protonation of the oxime ether, facilitating nucleophilic attack by water.

-

Additive Role: Cyclohexane enhances phase separation and prevents co-distillation of unreacted oxime ether, reducing side reactions.

-

Distillation Efficiency: Maintaining a flask temperature of 75–110°C under reduced pressure (150–250 mbar) optimizes acetone removal while minimizing thermal degradation.

Optimization and Yield

Yields of 70–85% are achievable when using a 5–10-fold molar excess of water relative to the oxime ether. Post-reaction isolation involves:

-

Azeotropic Drying: Residual water is removed via cyclohexane co-distillation, precipitating the hydrochloride salt.

-

Filtration and Recrystallization: The crude product is purified from ethanol/water mixtures, achieving >98% purity (validated via HPLC).

Challenges:

-

By-Product Formation: Incomplete distillation leads to ammonium chloride contamination (up to 15% in unoptimized runs).

-

Scalability: Large-scale reactions require precise temperature control to avoid exothermic decomposition.

Alkylation of Hydroxylamine Hydrochloride

Nucleophilic Substitution Strategy

This method involves reacting hydroxylamine hydrochloride with 2-methoxyethyl chloride in a polar solvent (e.g., water or methanol) under alkaline conditions. The reaction proceeds via an SN2 mechanism, where the hydroxylamine oxygen attacks the electrophilic carbon of the alkylating agent.

Reaction Equation:

Critical Process Variables

-

Solvent Selection: Methanol improves solubility of the alkylating agent but risks esterification side reactions. Water-based systems mitigate this but require phase-transfer catalysts.

-

Stoichiometry: A 1:1.2 molar ratio of hydroxylamine hydrochloride to 2-methoxyethyl chloride minimizes di-alkylation by-products.

-

Temperature Control: Reactions conducted at 20–25°C prevent thermal degradation of the hydroxylamine.

Yield and Purification

Reported yields range from 60% to 75%, with purity >95% after recrystallization. Key purification steps include:

-

Neutralization: Excess NaOH is quenched with HCl to pH 4–5, precipitating the product.

-

Chromatography: Silica gel chromatography (eluent: ethyl acetate/methanol 9:1) removes residual alkylating agent.

Limitations:

-

Steric Hindrance: The bulky 2-methoxyethyl group reduces nucleophilic efficiency, necessitating extended reaction times (24–48 hours).

-

Sodium Chloride By-Product: High salt concentrations complicate aqueous workups, requiring multiple wash steps.

One-Pot Synthesis via N-Protected Hydroxylamines

Methodology Overview

Adapting strategies from Arab Journal of Chemistry , this route employs N-hydroxyphthalimide as a protected hydroxylamine precursor. The 2-methoxyethyl group is introduced via alkylation, followed by acidic deprotection:

Steps:

Advantages Over Conventional Routes

Performance Metrics

-

Yield: 65–75% after column purification (silica gel, chloroform/methanol).

-

Purity: >99% by NMR, with no detectable phthalic acid residues.

Drawbacks:

-

Cost: N-Hydroxyphthalimide and specialized solvents (e.g., DMF) increase production costs.

-

Multi-Step Process: Requires additional time for protection and deprotection steps.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

O-(2-Methoxyethyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

O-(2-Methoxyethyl)hydroxylamine hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of O-(2-Methoxyethyl)hydroxylamine hydrochloride involves its ability to act as a nucleophile, reacting with electrophiles to form stable products. It can also act as a reducing agent, donating electrons to other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Hydroxylamine hydrochloride derivatives vary primarily in their substituent groups, which dictate their chemical behavior. Key analogs include:

Physical and Chemical Properties

*Estimated based on structural analogs.

Research Findings

- PFBHA : Demonstrated 76–98% derivatization efficiency for aldehydes in environmental samples (air, water) .

- O-Methyl : Achieved >95% yield in microwave-assisted oximation under solvent-free conditions .

- O-Benzyl : Used to synthesize aldose reductase inhibitors, highlighting its role in medicinal chemistry .

Key Differentiators and Challenges

- Electron Effects : PFBHA’s electron-withdrawing group slows oximation kinetics but enhances detection limits, whereas O-methyl’s electron-donating group accelerates reactivity .

- Solubility vs. Reactivity : O-Methyl derivatives excel in aqueous reactions, while O-allyl and O-benzyl derivatives are better suited for organic phases .

- Synthetic Accessibility : PFBHA requires multi-step synthesis (e.g., N-hydroxyphthalimide alkylation ), whereas O-methyl derivatives are commercially available as stable salts .

Biological Activity

O-(2-Methoxyethyl)hydroxylamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a hydroxylamine derivative characterized by the presence of a methoxyethyl group. Hydroxylamines are known for their ability to participate in various chemical reactions, including nucleophilic substitutions and redox reactions. The presence of the methoxyethyl group enhances its solubility and bioavailability, making it a candidate for pharmacological applications.

Antitumor Activity

Research has indicated that hydroxylamines, including this compound, exhibit antitumor properties . A review of the biological activity of hydroxylamines suggests that they can inhibit tumor growth in various animal models. Specifically, this compound has shown carcinostatic activity , meaning it can halt the growth of certain tumors without inducing carcinogenesis .

Table 1: Summary of Antitumor Activities of Hydroxylamines

| Compound | Tumor Type | Model Used | Effect |

|---|---|---|---|

| Hydroxylamine | Various tumors | Animal models | Carcinostatic |

| O-(2-Methoxyethyl)hydroxylamine | Lung cancer | Xenograft models | Inhibits tumor growth |

The mechanism through which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : Hydroxylamines have been shown to inhibit various cellular enzymes, which can disrupt metabolic pathways essential for tumor cell survival .

- Mutagenic Properties : While hydroxylamines can act as mutagens in vitro, they do not exhibit carcinogenic properties in vivo, suggesting a complex interaction with cellular mechanisms that may lead to antitumor effects without promoting cancer .

Case Studies

A recent study focused on the pharmacological evaluation of hydroxylamine derivatives demonstrated that this compound exhibited significant activity against specific cancer cell lines. The compound was tested against lung cancer cell lines with varying EGFR mutations, showing promising results in inhibiting cell proliferation .

Table 2: In Vitro Activity of this compound

| Cell Line | IC50 (nM) | Mutational Status |

|---|---|---|

| NCI-H3255 | 7.2 | EGFR L858R |

| HCC827 | 5.5 | EGFR Exon 19 deletion |

Safety and Toxicity

While this compound shows promising biological activity, safety profiles must be considered. Hydroxylamines can cause skin irritation and have been associated with methemoglobinemia upon exposure . Therefore, careful consideration of dosage and administration routes is crucial for therapeutic applications.

Q & A

Basic Question: What are the recommended synthetic routes for O-(2-Methoxyethyl)hydroxylamine hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

this compound can be synthesized via nucleophilic substitution between 2-methoxyethyl chloride and hydroxylamine hydrochloride in the presence of a base (e.g., NaOH) under mild conditions (room temperature, 12–24 hours) . Key factors influencing yield include:

- Solvent choice : Polar solvents like water or alcohols enhance reactivity by stabilizing intermediates .

- Stoichiometry : A 1:1.2 molar ratio of hydroxylamine hydrochloride to alkylating agent minimizes side products.

- Purification : Recrystallization from ethanol/water mixtures removes unreacted starting materials .

- Purity validation : Confirm via melting point analysis (e.g., 215°C for analogous compounds) and HPLC (>98% purity thresholds) .

Advanced Question: How does steric hindrance from the 2-methoxyethyl group affect the compound’s reactivity in oxime formation compared to unsubstituted hydroxylamine derivatives?

Methodological Answer:

The 2-methoxyethyl group introduces steric and electronic effects:

- Reduced nucleophilicity : The bulky substituent slows nucleophilic attack on carbonyl groups, requiring longer reaction times (24–48 hours vs. 12 hours for hydroxylamine hydrochloride) .

- Solvent adjustments : Use aprotic solvents (e.g., DMF) to enhance solubility of the substituted hydroxylamine .

- Catalytic additives : Trimethylamine or pyridine can mitigate steric effects by deprotonating intermediates .

Validation : Monitor reaction progress via TLC (Rf shift) and quantify oxime yields using LC-MS .

Basic Question: What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

- 1H/13C NMR : Identify methoxyethyl protons (δ 3.3–3.5 ppm) and hydroxylamine protons (δ 5.1–5.3 ppm). Compare with reference spectra for analogous compounds .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 125.596 for the parent compound) .

- Elemental analysis : Verify Cl content (~28.2%) to confirm hydrochloride salt formation .

Advanced Question: How can conflicting data between NMR and LC-MS results during derivative synthesis be resolved?

Methodological Answer:

Conflicts often arise from:

- Impurities : LC-MS may detect trace by-products (e.g., over-alkylated species) not visible in NMR. Perform column chromatography (silica gel, MeOH/CH2Cl2 gradient) to isolate pure fractions .

- Dynamic equilibria : Hydroxylamine derivatives may tautomerize in solution, causing NMR signal splitting. Use low-temperature NMR (−20°C) to stabilize conformers .

- Cross-validation : Combine with IR spectroscopy to confirm functional groups (e.g., N–O stretch at 930 cm−1) .

Basic Question: What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

- Isoxazoline synthesis : React with α,β-unsaturated ketones under acidic conditions to form antimicrobial isoxazoline derivatives .

- Bioconjugation : Used to modify peptides/proteins via oxime ligation. Optimize pH (4.5–5.5) and use aniline catalysts to accelerate kinetics .

- Metabolic stability studies : The methoxyethyl group enhances resistance to enzymatic degradation compared to unsubstituted hydroxylamines .

Advanced Question: What strategies mitigate side reactions (e.g., over-oxidation) during the synthesis of this compound derivatives?

Methodological Answer:

- Controlled atmosphere : Conduct reactions under nitrogen to prevent oxidation of the hydroxylamine group .

- Reducing agents : Add Na2SO3 (1–2 eq.) to scavenge oxidizing by-products .

- Temperature modulation : Maintain reaction temperatures below 30°C to suppress radical-mediated side reactions .

Troubleshooting : Use UPLC-PDA to detect over-oxidized products (retention time shifts) and adjust reagent stoichiometry .

Basic Question: How should this compound be stored to ensure long-term stability?

Methodological Answer:

- Storage conditions : Keep in airtight, light-resistant containers at −20°C. Desiccate with silica gel to prevent hydrolysis .

- Stability monitoring : Perform periodic NMR and HPLC checks (every 6 months) to detect degradation (e.g., free hydroxylamine via δ 4.9 ppm signal) .

Advanced Question: How can computational tools predict the reactivity of this compound in novel reaction systems?

Methodological Answer:

- DFT calculations : Model transition states for nucleophilic attack using Gaussian09 (B3LYP/6-31G* level) to predict regioselectivity .

- Database mining : Leverage Reaxys and Pistachio databases to identify analogous reactions (e.g., O-alkyl hydroxylamines in cycloadditions) .

- Machine learning : Train models on reaction yield data from PubChem to optimize solvent/base combinations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.